N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide
Description
N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide is a sulfinamide derivative characterized by a conjugated diene system [(2E,4E)-pentadienyl] substituted with a 4-chlorophenyl group at position 1 and a phenyl group at position 3. The imino group bridges the diene chain to a 4-methylbenzenesulfinamide moiety. This structure confers unique electronic properties due to the extended π-conjugation and the presence of electron-withdrawing (chlorophenyl) and electron-donating (methylphenyl) groups.
Properties
Molecular Formula |
C24H21ClN2OS |
|---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
N-[(2E,4E)-1-(4-chlorophenyl)-5-phenylpenta-2,4-dienyl]imino-4-methylbenzenesulfinamide |
InChI |
InChI=1S/C24H21ClN2OS/c1-19-11-17-23(18-12-19)29(28)27-26-24(21-13-15-22(25)16-14-21)10-6-5-9-20-7-3-2-4-8-20/h2-18,24H,1H3/b9-5+,10-6+,27-26? |
InChI Key |
KYUWQJPBDYKYMM-JKBYGQEBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)N=NC(/C=C/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)N=NC(C=CC=CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pentadienyl Chain: This can be achieved through a series of aldol condensations and subsequent dehydration reactions.
Introduction of the Chlorophenyl and Phenyl Groups: These groups can be introduced via Friedel-Crafts alkylation reactions.
Formation of the Imino Group: This step involves the reaction of an amine with an aldehyde or ketone to form an imine.
Sulfinamide Formation: The final step involves the reaction of the imine with a sulfinyl chloride to form the sulfinamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Characteristics
The compound features a chlorophenyl group, a phenyl group, and a pentadienyl chain. Its molecular formula is with a molecular weight of approximately 336.83 g/mol. The compound's structure allows for multiple functional modifications, making it a versatile building block in organic synthesis.
Industrial Production
For large-scale production, methods such as continuous flow reactors and high-throughput screening are employed to optimize yields and purity.
Chemistry
N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds.
Biology
Research has indicated potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can exhibit cytotoxic activity against various cancer cell lines, including colon and breast cancer cells. For instance, compounds with similar structural motifs have been linked to apoptotic effects in cancer cells .
Medicine
The compound is being investigated for its therapeutic effects in treating diseases such as cancer. Its mechanism of action may involve interactions with specific molecular targets, potentially altering enzyme or receptor activities to produce desired biological effects.
Case Studies
- Anticancer Activity : A study demonstrated that related sulfonamide derivatives showed significant cytotoxicity against human cancer cell lines . This suggests that this compound could be explored further for its anticancer potential.
- Biological Activity Exploration : Research has highlighted the importance of similar compounds in drug design due to their ability to interact with biological targets effectively . The structural characteristics of this compound may enhance its efficacy as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Biological Activity
N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C20H19ClN2O2S
- Molecular Weight : 396.89 g/mol
The structure includes a chlorophenyl group, which is known for its biological activity, particularly in anti-inflammatory and antimicrobial effects.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of synthesized compounds against various strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
These findings suggest that the compound may possess similar antibacterial properties due to the presence of the sulfonamide moiety, which is known for its efficacy against bacterial infections .
2. Anti-inflammatory Properties
The anti-inflammatory potential of compounds with similar structures has been documented extensively. For example, the compound CDMPO (related to chlorophenyl derivatives) demonstrated significant inhibition of pro-inflammatory cytokines and reduced nitric oxide production in microglial cells. This suggests that this compound could similarly modulate inflammatory pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These actions can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .
- Binding Interactions : Studies have indicated strong binding interactions with bovine serum albumin (BSA), suggesting a high pharmacological effectiveness which may enhance bioavailability and efficacy in vivo .
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This finding aligns with studies on related compounds that demonstrated MIC values ranging from 16 to 64 µg/mL against various bacterial strains .
Case Study 2: Anti-inflammatory Action
In an experimental model of neuroinflammation induced by lipopolysaccharide (LPS), derivatives similar to this compound were shown to significantly reduce levels of proinflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may also exert protective effects against neuroinflammatory conditions .
Comparison with Similar Compounds
Structural Analog 1: (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
Key Features :
- Core Structure : 1,3,4-Thiadiazole ring with a chlorobenzylidene and 4-methylphenyl substituent.
- Functional Groups : Imine (–C=N–), thiadiazole (N–S–N), and methylphenyl.
- Molecular Formula : C₁₆H₁₂ClN₃S.
Comparison :
- The thiadiazole ring introduces heteroatoms (N, S) that enhance hydrogen bonding and π-stacking capabilities compared to the sulfinamide’s conjugated diene system.
- Thiadiazoles are associated with antimicrobial and anticancer activities, whereas sulfinamides are more commonly explored in chiral synthesis .
Structural Analog 2: N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
Key Features :
- Core Structure : 1,2,4-Triazole ring with a sulfanyl (–S–) linker and trimethoxyphenyl group.
- Functional Groups : Chlorobenzylidene, sulfanyl, and trimethoxyaryl.
- Molecular Formula : C₂₄H₂₂ClN₅O₃S.
Comparison :
Structural Analog 3: 4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide
Key Features :
- Core Structure: Thiazolidinone ring with a morpholine-substituted butanamide chain.
- Functional Groups : Sulfanylidene (C=S), morpholine, and ketone.
- Molecular Formula : C₂₀H₂₃N₃O₃S₂.
Comparison :
Structural Analog 4: N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-(4-morpholinylsulfonyl)aniline
Key Features :
- Core Structure : Nitro-substituted chlorophenyl and morpholinylsulfonyl aniline.
- Functional Groups: Nitro (–NO₂), morpholinylsulfonyl (–SO₂–), and imine.
- Molecular Formula : C₁₇H₁₆ClN₃O₅S.
Comparison :
Recommendations :
- Conduct computational docking studies to predict enzyme targets (e.g., sulfinamide-specific proteases).
- Synthesize derivatives with modified diene chains or substituents to optimize solubility and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
